molecular formula C4H6N6O B13144898 N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide CAS No. 13236-84-5

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide

Cat. No.: B13144898
CAS No.: 13236-84-5
M. Wt: 154.13 g/mol
InChI Key: BPISYIZLDVUTAP-UHFFFAOYSA-N
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Description

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide is an organic compound with the molecular formula C₄H₆N₆O. It is a derivative of 1,3,5-triazine, a heterocyclic compound containing nitrogen atoms at positions 1, 3, and 5 of the ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Diamino-1,3,5-triazin-2-yl)formamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

13236-84-5

Molecular Formula

C4H6N6O

Molecular Weight

154.13 g/mol

IUPAC Name

N-(4,6-diamino-1,3,5-triazin-2-yl)formamide

InChI

InChI=1S/C4H6N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h1H,(H5,5,6,7,8,9,10,11)

InChI Key

BPISYIZLDVUTAP-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=NC(=NC(=N1)N)N

Origin of Product

United States

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